N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide
Overview
Description
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. This compound belongs to the group of acetamide derivatives and is known for its unique structural features, which include a hydroxypropan-2-yl group and a methoxyphenyl group attached to an acetamide moiety.
Scientific Research Applications
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Preparation Methods
The synthesis of N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide typically involves the reaction of 4-(2-hydroxypropan-2-yl)-3-methoxyaniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity .
Industrial production methods for this compound may involve bulk manufacturing processes, where the reactants are combined in large reactors under optimized conditions to maximize yield and efficiency . These methods often include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Mechanism of Action
The mechanism of action of N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the methoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets . The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways, leading to various biological responses .
Comparison with Similar Compounds
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide can be compared with other acetamide derivatives, such as:
N-(4-hydroxyphenyl)acetamide: This compound lacks the methoxy and hydroxypropan-2-yl groups, making it less versatile in terms of chemical reactivity and biological activity.
N-(3-methoxyphenyl)acetamide: This compound lacks the hydroxypropan-2-yl group, which may affect its binding affinity and selectivity towards molecular targets.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(14)13-9-5-6-10(12(2,3)15)11(7-9)16-4/h5-7,15H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZIWMFZIMYNKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C)(C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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